2,2-Dimethyloctan-3-amine

Overview

Description

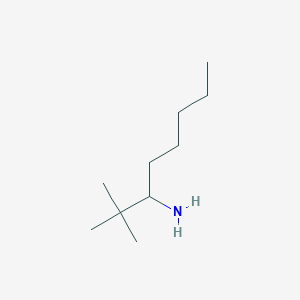

2,2-Dimethyloctan-3-amine is a chemical compound with the CAS Number: 1099683-24-5 . It has a molecular weight of 157.3 and its IUPAC name is 1-tert-butylhexylamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyloctan-3-amine is 1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 . This indicates that the molecule consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis

2,2-Dimethyloctan-3-amine is a liquid at room temperature . The storage temperature is room temperature .Scientific Research Applications

Atmospheric Chemistry

2,2-Dimethyloctan-3-amine, similar to other amines, may play a significant role in atmospheric chemistry. A study found that amines might enhance both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This implies that amines could be crucial in understanding atmospheric processes, particularly in enhancing sulfuric acid-water nucleation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Chemical Industry Applications

Amines, including 2,2-Dimethyloctan-3-amine, are key intermediates in the chemical industry. They are extensively used in the manufacture of various products such as agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Various processes like hydroamination, hydroaminomethylation, and reductive amination have been developed to synthesize organic amines, highlighting their importance in chemical synthesis (Pera‐Titus & Shi, 2014).

Environmental Applications

In environmental applications, tertiary amines, which include compounds like 2,2-Dimethyloctan-3-amine, have been used for the selective removal of sulfur dioxide (SO2) from the environment. A study showed that a tertiary amine-grafted material effectively adsorbed SO2, suggesting potential use in environmental pollution control (Tailor, Ahmadalinezhad, & Sayari, 2014).

Pharmaceutical Research

In pharmaceutical research, amines like 2,2-Dimethyloctan-3-amine are explored for their interaction with other compounds. For instance, a study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one explored its properties using experimental spectroscopies and theoretical studies. Such compounds are employed in the synthesis of nitrogen-containing compounds, which are crucial in drug development (Fatima et al., 2021).

Detection and Analysis

Amines are important in environmental pollution and industrial fields. A study developed a disposable, highly accurate, and selective paper-based probe for detecting amine compounds in gaseous states. This highlights the role of amines in environmental monitoring and industrial safety (Nguyen, Huy, & Lee, 2019).

Synthesis of Amides

Amines are involved in the direct synthesis of amides from carboxylic acids, an essential reaction in organic chemistry. For example, B(OCH2CF3)3 has been used for the direct amidation of a variety of carboxylic acids with a broad range of amines, highlighting the utility of amines in organic synthesis (Lanigan, Starkov, & Sheppard, 2013).

Safety and Hazards

The safety information for 2,2-Dimethyloctan-3-amine includes several hazard statements such as H227, H302, H312, H314, H332, and H400 . These indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and very toxic to aquatic life .

Future Directions

While specific future directions for 2,2-Dimethyloctan-3-amine are not found in the search results, research in the field of amines is ongoing. For example, directed evolution is being used for protein engineering, which involves the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . Additionally, the synthesis of novel crystalline secondary amine-linked triazine-based 2DPs has been reported, indicating potential future directions in the development of new materials .

properties

IUPAC Name |

2,2-dimethyloctan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUGADHARAVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyloctan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

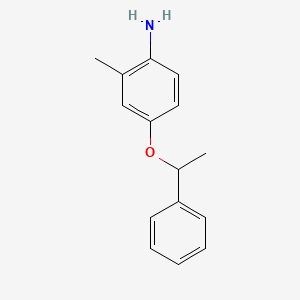

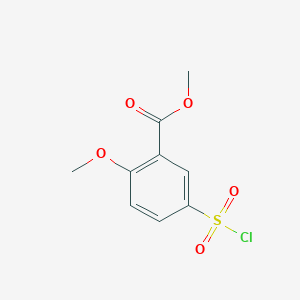

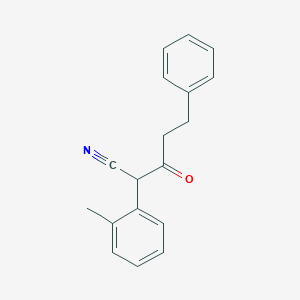

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)

![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)

![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)

![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)